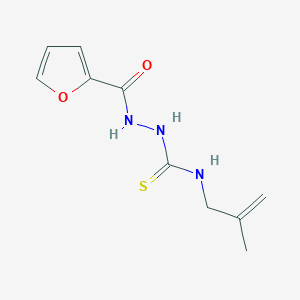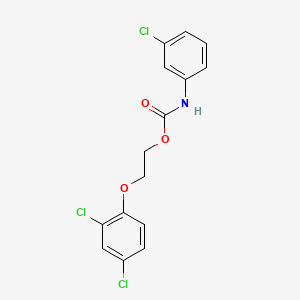
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CP-FTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CP-FTC is a triazole derivative that exhibits a range of interesting biological activities, including anti-inflammatory, anti-viral, and anti-tumor properties.
科学的研究の応用
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a range of biological activities that make it a promising candidate for drug development. In vitro studies have demonstrated that 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has potent anti-inflammatory and anti-viral activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been tested in animal models of various diseases, including influenza, hepatitis B, and cancer, with promising results.
作用機序
The mechanism of action of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in inflammation, viral replication, and tumor growth. 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of hepatitis B virus and influenza virus by targeting viral polymerases. 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis in tumor cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal models, 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to reduce inflammation and improve survival rates in viral infections. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments, including its potent biological activities, ease of synthesis, and relatively low cost. However, 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a highly reactive compound that requires careful handling and storage. It is also relatively unstable in solution and may degrade over time, which can affect the results of experiments.
将来の方向性
There are several future directions for research on 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a potential therapeutic agent for viral infections, such as influenza and hepatitis B. Another area of research is the investigation of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential side effects.
合成法
The synthesis of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of cyclopropylamine, 2-fluorobenzaldehyde, and ethyl propiolate in the presence of a catalyst to form the triazole ring. The resulting compound is then hydrolyzed to yield 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. The synthesis of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
特性
IUPAC Name |
5-cyclopropyl-1-(2-fluorophenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)10(12(17)18)14-15-16/h1-4,7H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOLNTQGSPIENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)

![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)

![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)


![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)